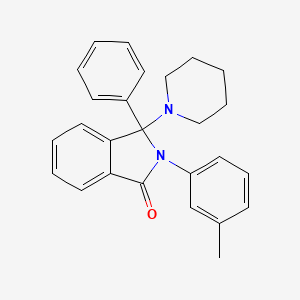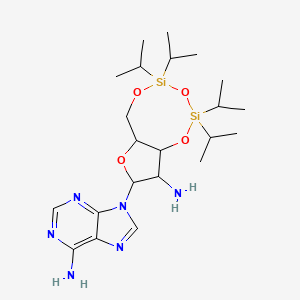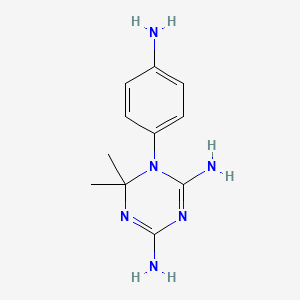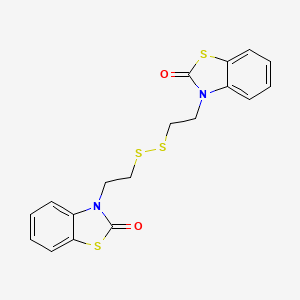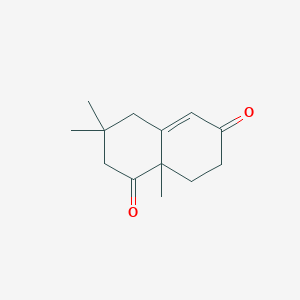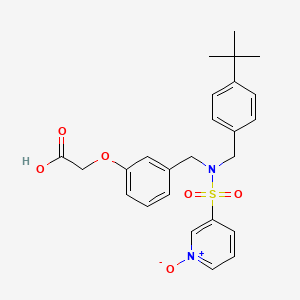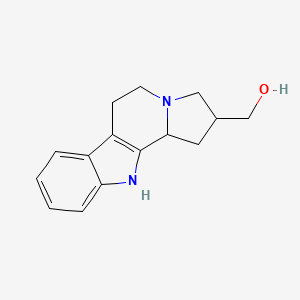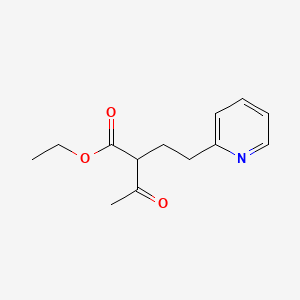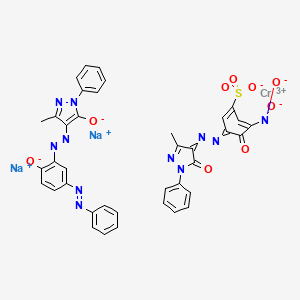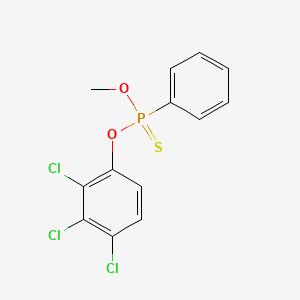
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its complex molecular structure, which includes a phosphonothioate group, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 2,3,4-trichlorophenol in the presence of a base, followed by methylation. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium. Reaction conditions vary but often include controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Methyl O-(4-bromo-2,5-dichlorophenyl) phenylphosphonothioate: Similar in structure but with different halogen substitutions.
O-Methyl O-(2,4,5-trichlorophenyl) phenylphosphonothioate: Another analog with variations in the chlorophenyl group.
Uniqueness
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
86889-53-4 |
|---|---|
Formule moléculaire |
C13H10Cl3O2PS |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
methoxy-phenyl-sulfanylidene-(2,3,4-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C13H10Cl3O2PS/c1-17-19(20,9-5-3-2-4-6-9)18-11-8-7-10(14)12(15)13(11)16/h2-8H,1H3 |
Clé InChI |
QKWQFJHFMQYCSF-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(C1=CC=CC=C1)OC2=C(C(=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


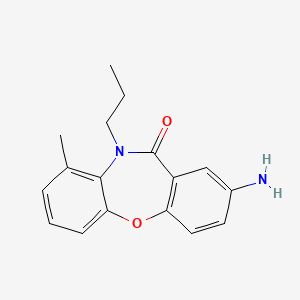
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)

